molecular formula C20H16O4 B1214455 Phenolphthalin CAS No. 81-90-3

Phenolphthalin

Cat. No. B1214455
CAS RN: 81-90-3
M. Wt: 320.3 g/mol
InChI Key: FFFPYJTVNSSLBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Phenolphthalein synthesis involves electrophilic aromatic substitution reactions. A notable method includes the condensation of phenol with phthalic anhydride in the presence of a condensing agent, leading to high yields in a relatively short time (Ke De-hong, 2006). This process has been optimized to produce phenolphthalein efficiently for various applications.

Molecular Structure Analysis

The molecular structure of phenolphthalein and its derivatives has been elucidated through various spectroscopic methods. For instance, the vibrational spectra of phenolphthalein and its dianion form have been studied, providing evidence for the coexistence of benzenoid (colorless) and quinonoid (colored) forms in both the solid state and aqueous solutions (K. Kunimoto et al., 2001).

Chemical Reactions and Properties

Phenolphthalein undergoes various chemical reactions due to its pH-sensitive properties, leading to color changes that are utilized in applications such as polymeric materials and sensors. For example, polymerizable phenolphthalein derivatives have been synthesized for the development of color switchable materials sensitive to pH changes (C. Fleischmann et al., 2012).

Physical Properties Analysis

The physical properties of phenolphthalein, such as thermal and mechanical properties, have been characterized in studies like those on phenolphthalein-modified polyarylene ether nitrile copolymers, which displayed good thermal and mechanical stability (Cao Li et al., 2006).

Chemical Properties Analysis

Phenolphthalein's chemical properties, especially its reactivity and stability, have been explored in various contexts. For instance, its anion exchange membranes for alkaline fuel cells demonstrated high hydroxide ion conductivity along with good mechanical, thermal, and alkaline stability (A. Lai et al., 2015).

Scientific Research Applications

  • Acid-Base Titrations

    • Application : Phenolphthalein is commonly used as an indicator in acid-base titrations . It turns colorless in acidic solutions and pink in basic solutions .
    • Method : During a titration, a chemist adds phenolphthalein to the solution. The solution remains colorless in an acidic environment and turns pink when it becomes basic .
    • Results : The point at which the solution changes color marks the equivalence point of the titration, allowing the determination of the unknown concentration .
  • Kastle-Meyer Test

    • Application : Phenolphthalein is used in the Kastle-Meyer test, a presumptive blood test .
    • Method : A swab suspected of having blood is treated with phenolphthalein and hydrogen peroxide. If the swab turns pink rapidly, it is said to test presumptive positive for blood .
    • Results : This test is based on the peroxidase-like activity of hemoglobin in blood to catalyze the oxidation of phenolphthalin (the colorless reduced form of phenolphthalein) into phenolphthalein, which is visible as a bright pink color .
  • Detection of Blood

    • Application : Phenolphthalein is used in forensic science for the identification of blood stains .
    • Method : The test is based on the reaction of blood to carry out the oxidation of phenolphthalin (colourless reduced form) to phenolphthalein (pink oxidized form) in the presence of hydrogen peroxide (H2O2) .
    • Results : The appearance of a pink color indicates the presence of blood .
  • Concrete Carbonation

    • Application : Phenolphthalein is used to detect the depth of carbonation in concrete .
    • Method : Phenolphthalein solution is applied to a fresh fracture surface of concrete. If the indicator turns purple, the pH is above 8.6, suggesting non-carbonated concrete. Where the solution remains colorless, the pH of the concrete is below 8.6, suggesting carbonation .
    • Results : The depth of carbonation relative to the depth of reinforcing steel can be important when assessing the cause and/or future potential of corrosion-induced concrete deterioration .
  • Cancer Studies

    • Application : Phenolphthalein has been used in cancer studies to understand its carcinogenic effects .
    • Method : In studies, phenolphthalein was administered orally to rodents for a period of 2 years .
    • Results : The studies showed that phenolphthalein is a multisite/multispecies carcinogen. It was found to increase incidences of neoplasms of the ovary, adrenal gland, kidney, and hematopoietic system in treated animals .

Safety And Hazards

Phenolphthalein is harmful if swallowed and may cause eye irritation . It is suspected of causing genetic defects and may cause cancer . It is also suspected of damaging fertility or the unborn child .

properties

IUPAC Name

2-[bis(4-hydroxyphenyl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c21-15-9-5-13(6-10-15)19(14-7-11-16(22)12-8-14)17-3-1-2-4-18(17)20(23)24/h1-12,19,21-22H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFPYJTVNSSLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022439
Record name Phenolphthalin
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Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenolphthalin

CAS RN

81-90-3
Record name Phenolphthalin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenolphthalin
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Record name Benzoic acid, 2-[bis(4-hydroxyphenyl)methyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenolphthalin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α-bis(4-hydroxyphenyl)-o-toluic acid
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Synthesis routes and methods

Procedure details

To a 3 L 3-necked flask containing 60 g of phenolphthalein (A), 450 ml of water and 525 ml of ethanol was added 450 mL of 50% sodium hydroxide solution in ethanol and 300 g of zinc powder. The contents were heated to reflux and maintained at that temperature for 12 hrs. The solution was cooled to room temperature, filtered and acidified until phenolphthalin precipitated as a white powder. This was collected by filtration and dried at 80° C. for 24 hrs at reduced pressure. Yield=95%. m.p.=234°-236° C.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
525 mL
Type
solvent
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
300 g
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,170
Citations
Z Liu, Z Mi, C Chen, H Zhou, X Zhao, D Wang - Applied Surface Science, 2017 - Elsevier
In this task, carboxylated polysulfone (PSF-COOH) was achieved by introducing the monomer of phenolphthalin (PPL) containing carboxyl to the molecule backbone of polysulfone (PSF…
Number of citations: 67 www.sciencedirect.com
AO Gettler, S Kaye - American Journal of Clinical Pathology, 1943 - academic.oup.com
… , and are convinced that the phenolphthalin test is the most … The phenolphthalin test was first used by Kastle and Shedd1 … and the specificity of the phenolphthalin, the guaiac and the …
Number of citations: 14 academic.oup.com
RS Higaki, WMS Philp - Canadian Society of Forensic Science …, 1976 - Taylor & Francis
… with phenolphthalin increased the … phenolphthalin and sodium perborate would be the method of choice, followed by any of the three stage applications utilizing alcohol, phenolphthalin …
Number of citations: 56 www.tandfonline.com
D Cacace, H Ashbaugh, N Kouri, S Bledsoe… - Analytica chimica …, 2007 - Elsevier
… of the phenolphthalin method for cyanide analysis, with the intent of producing a robust and sensitive spectrophotometric method. Limitations of the phenolphthalin chemistry were …
Number of citations: 63 www.sciencedirect.com
Q Wang, S Zhang, F Dai, X Yan, G Qian, C Chen… - Journal of …, 2021 - Elsevier
In this work, phenolphthalin was successfully introduced into the molecule chain of poly(aryl ether nitrile) (PEN) by nucleophilic substitution method in order to get carboxylated PEN (…
Number of citations: 12 www.sciencedirect.com
IM Kolthoff, DJ Lehmicke - Journal of the American Chemical …, 1948 - ACS Publications
… It also has been shown that phenolphthalin does not yield a reduction wave … formation ofthe trivalent anion of phenolphthalin. As shown in the experimental part, the first wave of the red …
Number of citations: 29 pubs.acs.org
Y Dobrydneva, E Wilson, CJ Abelt… - Journal of …, 2009 - journals.lww.com
… Two of these inactive analogues 14 (note: phenolphthalin and phenolphthalein are 2 different compounds) and 17 had an open C (lactone) ring. This would imply that a ring is required …
Number of citations: 4 journals.lww.com
AT Haj-Hussein - Talanta, 1997 - Elsevier
… Thus, the conventional phenolphthalin method requires an immediate measurement of the … In this paper the adaptation of the phenolphthalin method for the determination of cyanide to …
Number of citations: 18 www.sciencedirect.com
AJ Haagen-Smit, MF Brunelle - Int. J. Air Poll, 1958 - books.google.com
… TEST PROCEDURE One ml of the concentrated phenolphthalin reagent is diluted with 3.0 ml of distilled water. To 100 ml of distilled water is added 1.0 ml of the dilute phenolphthalin …
Number of citations: 39 books.google.com
IM Kolthoff, JJ Lingane - Mikrochemie, 1936 - Springer
Phenolphthalein is thus o-di-p-hydroxy phenyl methyl benzoic acid which is colorless in alkaline medium and readily oxidized again to phenolphthalein. According to J. STAMM 1 this …
Number of citations: 2 link.springer.com

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